Phenethyl isobutyrate

Flavor Science Sweetener Modulation Sensory Evaluation

Bitterness in Reb A-sweetened beverages limits consumer acceptance. Phenethyl isobutyrate (CAS 103-48-0) addresses this with demonstrated bitterness-masking efficacy superior to ethyl 2-methylbutyrate, isoamyl isovalerate, and linalool in head-to-head sensory evaluation. • Most pronounced bitterness intensity & duration reduction in 0.03% Reb A solutions • Thermal stability (bp 250°C; flash point 108°C) ensures flavor integrity in baked goods & hard candy (3-13 ppm) • FEMA GRAS, FDA 21 CFR 172.515, REACH registered - ready for global formulation use

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 103-48-0
Cat. No. B089656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethyl isobutyrate
CAS103-48-0
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCCC1=CC=CC=C1
InChIInChI=1S/C12H16O2/c1-10(2)12(13)14-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
InChIKeyJDQVBGQWADMTAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils
1 mL in 3 Ml 80% ethanol (in ethanol)

Phenethyl Isobutyrate (CAS 103-48-0) Technical Baseline and Regulatory Status for Flavor and Fragrance Procurement


Phenethyl isobutyrate (2-phenylethyl 2-methylpropanoate; CAS 103-48-0; FEMA 2862) is a synthetic aryl alkyl alcohol simple acid ester (AAASAE) with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol [1]. The compound is a colorless to pale yellow clear liquid with a fruity-rosy odor [2], a density of 0.988 g/mL at 25°C, a refractive index of n20/D 1.4873, and a boiling point of 250°C . It is listed as Generally Recognized as Safe (GRAS) by FEMA, approved under 21 CFR 172.515, and has been evaluated by JECFA (No. 992) with an ADI of 'acceptable' and no safety concern at current intake levels [3]. The compound naturally occurs in peppermint oil, beer, cognac, rum, cider, and olive oil, and is classified as nature-identical [4].

Why Phenethyl Isobutyrate Cannot Be Substituted with Generic AAASAE Class Esters in Flavor and Fragrance Formulations


Phenethyl isobutyrate belongs to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) structural group, which includes compounds such as phenethyl acetate, phenethyl propionate, and phenethyl butyrate that share a common phenethyl alcohol backbone but differ in their acyl chain length and branching [1]. This seemingly minor structural variation drives profound differences in partition coefficient (LogP), organoleptic threshold, vapor pressure, and bitterness-masking efficacy—parameters that directly determine functional performance in end-use applications [2]. Generic substitution based solely on ester class without accounting for these compound-specific properties results in altered release kinetics, mismatched flavor profiles, and suboptimal sweetness enhancement in high-intensity sweetener formulations. The following evidence items quantify these critical differentiation dimensions that procurement specifications must address.

Phenethyl Isobutyrate (CAS 103-48-0) Quantitative Differentiation Evidence: Comparator-Backed Selection Criteria


Superior Bitterness Reduction in Rebaudioside A Formulations Compared to Five Fruit Aroma Compounds

In a direct head-to-head sensory evaluation study, phenethyl isobutyrate demonstrated the most pronounced reduction in bitterness intensity and bitterness duration when combined with 0.03% Rebaudioside A (Reb A) solutions, outperforming five other fruit aroma compounds: isoamyl isovalerate, ethyl butyrate, isoamyl butyrate, ethyl 2-methylbutyrate, and linalool [1]. Molecular simulations corroborated these sensory findings, indicating that phenethyl isobutyrate lowered the binding free energy between Reb A and the T1R2 sweet receptor, stabilizing receptor interactions [1].

Flavor Science Sweetener Modulation Sensory Evaluation

Higher Hydrophobicity (LogP 3.18–3.30) Versus Phenethyl Acetate (LogP ~2.30) Drives Differential Partitioning and Release Kinetics

Phenethyl isobutyrate exhibits a calculated LogP (octanol-water partition coefficient) of 3.18 to 3.30, depending on the estimation method [1][2]. This LogP value is substantially higher than that of its shorter-chain analog phenethyl acetate (LogP ~2.30) and phenethyl propionate (LogP ~2.7) [3]. The isobutyrate branched-chain structure confers increased lipophilicity, which directly influences flavor release kinetics, substantivity on lipid matrices, and retention in oil-phase food and fragrance applications.

Physicochemical Characterization Formulation Science Partition Coefficient

Higher Boiling Point and Flash Point Provide Enhanced Thermal Processing Stability Versus Phenethyl Acetate

Phenethyl isobutyrate demonstrates a boiling point of 250°C and a flash point of 108°C (226.4°F, closed cup) [1]. These thermal properties offer a measurable processing advantage over phenethyl acetate, which has a significantly lower boiling point of approximately 224–226°C and a flash point of approximately 101°C [2]. The isobutyrate ester exhibits greater thermal stability owing to its branched acyl chain, enabling its use in baked goods, confectionery, and other applications involving elevated processing temperatures without premature volatilization or flavor degradation.

Thermal Stability Process Engineering Safety Data

Differentiated Flavor Profile: Winey, Honey, and Berry Nuances Distinct from Phenethyl Acetate and Phenethyl Butyrate

Phenethyl isobutyrate exhibits a characteristic organoleptic profile described as floral, waxy, green, and rosy with winey, grape, and berry nuances at 2.5 ppm tasting concentration, along with heavy, honey, floral, and aldehydic notes . This profile differs qualitatively from phenethyl acetate, which presents as predominantly sweet, honey, floral with a rosy, green, and slightly yeasty character, lacking the winey and berry undertones of the isobutyrate ester [1]. The isobutyrate structure also imparts a distinct bittersweet taste reminiscent of unripe plum, pineapple, and banana, differentiating it further from the propionate and butyrate analogs .

Organoleptic Properties Flavor Chemistry Sensory Profiling

Established Regulatory Safety Profile with JECFA and FEMA GRAS Clearance Supporting Streamlined Procurement

Phenethyl isobutyrate has undergone comprehensive safety evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which assigned an ADI of 'acceptable' with the conclusion 'No safety concern at current levels of intake when used as a flavouring agent' [1]. The FEMA GRAS assessment, published in Food and Chemical Toxicology (2005), confirms the compound's GRAS status under FEMA 2862 and 21 CFR 172.515 [2]. Additionally, a dedicated RIFM-sponsored toxicologic and dermatologic review summarized all available acute toxicity, skin irritation, eye irritation, skin sensitization, and genotoxicity data, concluding a favorable safety profile within the AAASAE structural group [3]. While all AAASAE esters share a common structural class, the availability of compound-specific comprehensive safety dossiers reduces procurement risk and simplifies regulatory submissions.

Regulatory Compliance Food Safety GRAS Determination

Phenethyl Isobutyrate (CAS 103-48-0) Evidence-Backed Industrial Application Scenarios for Scientific and Procurement Decision-Making


Sugar-Reduced Beverage Formulations Using High-Intensity Sweeteners (Rebaudioside A)

In sugar-reduced beverage formulations utilizing Rebaudioside A (Reb A) as a high-intensity sweetener, phenethyl isobutyrate serves as a critical bitterness-masking agent. As demonstrated by direct head-to-head sensory evaluation comparing six fruit aroma compounds, phenethyl isobutyrate achieved the most pronounced reduction in bitterness intensity and bitterness duration in 0.03% Reb A solutions [1]. Molecular simulations confirm that this compound lowers the binding free energy between Reb A and the T1R2 sweet receptor, providing a mechanistic basis for its superior performance over alternatives including ethyl 2-methylbutyrate, isoamyl isovalerate, and linalool [1]. This application leverages the compound's unique bitterness-masking efficacy, which is not replicated by structurally related esters such as phenethyl acetate or phenethyl butyrate.

Red Wine and Berry Flavor Compositions Requiring Winey, Grape, and Dark Fruit Character

Phenethyl isobutyrate provides a distinctive organoleptic signature characterized by winey, grape, and berry nuances at 2.5 ppm tasting concentration, combined with heavy, honey, and floral aldehydic notes [1]. This profile is uniquely suited for red wine flavors, where it contributes sweet, dark fruit character and enhances the overall winey complexity [2]. The compound also adds ripe, fruity pulp notes to berry flavors including strawberry, dark cherry, and plum, and is recommended for raspberry, blackberry, and other red fruit applications [2]. Substitution with phenethyl acetate, which lacks the winey and berry undertones, or phenethyl butyrate, which imparts a more tropical and fatty character, would result in a mismatched flavor profile and require compensatory reformulation.

Baked Goods and Confectionery Requiring Thermal Process Stability

Phenethyl isobutyrate's elevated boiling point (250°C) and flash point (108°C closed cup) provide a measurable thermal processing advantage over lower-molecular-weight AAASAE esters such as phenethyl acetate (boiling point ~224–226°C; flash point ~101°C) [1]. This thermal stability enables its use in baked goods, hard candy, and other confectionery applications where processing temperatures exceed 100–150°C, with reduced volatile loss and maintained flavor integrity [2]. The compound is specifically indicated for candy, ice cream, and baked goods at use levels of 3–13 ppm, with the higher thermal thresholds ensuring consistent flavor delivery throughout the manufacturing process and finished product shelf life [2].

Oil-Based Fragrance Formulations and Perfumery with Extended Substantivity Requirements

Phenethyl isobutyrate exhibits a LogP of 3.18–3.30, representing approximately 8–10× greater lipophilicity compared to phenethyl acetate (LogP ~2.30) [1]. This elevated hydrophobicity confers enhanced substantivity on lipid matrices and oil-phase retention in fragrance formulations [2]. In perfumery applications, the compound functions as a floral-fruity middle note with rose, honey, and sweet pear-peach facets, and appears in fragrance formulas at concentrations ranging from 0.3% to 15.6%, with common usage levels in complex compositions averaging 0.8% to 15.0% [3]. The higher LogP value translates to slower release kinetics and prolonged fragrance duration on skin or in air-care products, a functional attribute not achievable with lower LogP AAASAE esters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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